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Compound of Interest

Compound Name: lomeprol

Cat. No.: B026738

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and
synthesis of iomeprol, a non-ionic, low-osmolar iodinated contrast agent. This document is
intended for an audience of researchers, scientists, and professionals involved in drug
development and related fields.

Chemical Structure and Properties

lomeprol is a complex organic molecule with a tri-iodinated benzene ring at its core, which is
responsible for its radiopaque properties. The molecule is highly substituted to enhance its
water solubility and reduce its osmolality, thereby improving its biocompatibility and patient
tolerance.

Table 1: Chemical Identifiers and Properties of lomeprol
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Property Value Source(s)
N,N'-bis(2,3-
dihydroxypropyl)-5-

IUPAC Name [(hydroxyacetyl)methylamino]- [1112][3]

2,4,6-triiodo-1,3-

benzenedicarboxamide

CAS Number 78649-41-9 [1][4]
Molecular Formula C17H22I3N308

Molecular Weight 777.09 g/mol

Monoisotopic Mass 776.8541 Da

CN(C1=C(C(=C(C(=C1I)C(=0)

SMILES NCC(CO)O)I)C(=O)NCC(CO)
O))C(=0)CO
NJKDOADNQSYQEV-

INChl Key QsYQ

UHFFFAOYSA-N

Imeron, lomeron, B-16880, E-

Synonyms
ynony 7337

Table 2: Physicochemical Properties of lomeprol

Property Value Source(s)

Appearance White solid powder

285-291 °C (with

Melting Point .
decomposition)

Extremely soluble in water;

very soluble in methanol;
Solubility poorly soluble in ethanol;

practically insoluble in

chloroform.

Purity (HPLC) >98%
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Synthesis of lomeprol

The synthesis of iomeprol is a multi-step process that involves the careful construction of the
substituted benzene ring and subsequent modifications to introduce the desired functional
groups. Several synthetic routes have been reported, with a common strategy involving the
initial preparation of a tri-iodinated aromatic core followed by amidation and functional group
manipulation.

One prevalent synthetic pathway starts from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic
acid. This route is advantageous as it utilizes a common intermediate also employed in the
synthesis of other contrast agents like iohexol and ioversol. The key stages of this synthesis
are acylation, methylation, amidation, and hydrolysis.

Synthesis Pathway Overview

The following diagram illustrates a common synthetic route to iomeprol.

Alkali metal hydroxide (hydrolysis)

aaaaaaaa

Click to download full resolution via product page

A common synthetic pathway for lomeprol.

Another described method involves the chloroacetylation of 5-amino-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, followed by methylation and
hydrolysis. This approach avoids the use of thionyl chloride and acetoxy acetyl chloride.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of
iomeprol, based on published information. Specific details may vary depending on the exact
procedure followed.

Chloroacetylation of 5-amino-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodo-1,3-
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benzenedicarboxamide

This reaction serves to introduce the acetyl group which will later be hydroxylated.

e Reactants: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
(Compound II), Chloroacetyl chloride.

e Solvent: N,N-dimethylacetamide.

e Procedure:

[¢]

Dissolve Compound Il in N,N-dimethylacetamide at room temperature with stirring.

Cool the solution and add chloroacetyl chloride while maintaining the temperature below
60°C.

[¢]

After the addition, maintain the reaction mixture at 50-60°C for approximately 4 hours.

[e]

[e]

Upon completion, the solvent is removed under reduced pressure to yield the
chloroacetylated intermediate.

Methylation Reaction

This step introduces the methyl group on the nitrogen atom of the acetamido group.

Reactants: The chloroacetylated intermediate, a methylating agent (e.g., iodomethane).
e Base: Sodium hydroxide.

e Solvent: Methanol and water.

e Procedure:

o The intermediate from the previous step is subjected to a methylation reaction.

o A detailed procedure involves dissolving the substrate in a suitable solvent, adding a base
like sodium hydroxide, and then treating with a methylating agent such as iodomethane.
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o The reaction is typically stirred at a controlled temperature (e.g., 25°C) for an extended
period (14-16 hours).

o After the reaction is complete, the solution is neutralized with acetic acid, and the product
is isolated, often by crystallization from ethanol.

Hydrolysis and Hydroxylation

The final steps involve the hydrolysis of the ester groups to yield the final dihydroxypropyl side
chains and the conversion of the chloroacetyl group to a hydroxyacetyl group.

o Reactants: The methylated intermediate, Sodium hydroxide (for ester hydrolysis), Sodium

acetate (for hydroxylation).

e Solvent: Methanol and water for hydrolysis; the aqueous solution is used directly for

hydroxylation.
e Procedure:

o Ester Hydrolysis: The methylated intermediate is treated with an aqueous solution of
sodium hydroxide in methanol at a low temperature (e.g., 15°C) for about 4 hours. The
methanol is then removed under reduced pressure.

o Hydroxylation: Sodium acetate is added to the resulting aqueous solution, and the mixture
is heated to reflux for 24 hours.

o Purification: After the reaction, the solvent is removed, and the residue is dissolved in
methanol and filtered. The filtrate is evaporated, and the residue is dissolved in pure water.
The aqueous solution is treated with activated carbon, filtered, and passed through cation
and anion exchange resins. The final product, iomeprol, is obtained by recrystallization
from ethanol and drying under reduced pressure.

Conclusion

The chemical structure of iomeprol is meticulously designed to provide a safe and effective
contrast agent for medical imaging. Its synthesis is a multi-step process that requires precise
control over reaction conditions to achieve a high-purity final product. The synthetic routes
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described herein offer viable pathways for the production of iomeprol, with newer methods
aiming to improve process stability, reduce hazardous reagents, and lower production costs.
This technical guide provides a foundational understanding for researchers and professionals
working with or developing iodinated contrast agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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